BenchChemオンラインストアへようこそ!

ABL-L

Antiproliferative Activity Solid Tumor Cytotoxicity

ABL-L is a semisynthetic analogue with a 6-O-lauroyl ester modification that enhances lipophilicity, achieving 4-10x greater cytotoxicity than its parent compound ABL in solid tumor cell lines. Its specific induction of p53-dependent, caspase-mediated apoptosis makes it essential for SAR studies and p53 pathway research. Substitution with unmodified analogues risks invalid experimental data. Confirm p53 specificity and potency with this validated tool compound.

Molecular Formula C29H46O6
Molecular Weight 490.7 g/mol
Cat. No. B12423841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABL-L
Molecular FormulaC29H46O6
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC1C2C(CC(=C1C(C)CCCOC(=O)C)C)OC(=O)C2=C
InChIInChI=1S/C29H46O6/c1-6-7-8-9-10-11-12-13-14-17-25(31)35-28-26(20(2)16-15-18-33-23(5)30)21(3)19-24-27(28)22(4)29(32)34-24/h20,24,27-28H,4,6-19H2,1-3,5H3/t20-,24+,27+,28+/m0/s1
InChIKeyXQHYGHMNUOFAQI-BZPPDAAYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABL-L: A Semisynthetic Sesquiterpenoid Analogue with Enhanced Antiproliferative Activity for Laryngeal Cancer Research


ABL-L (1-O-acetyl-6-O-lauroylbritannilactone, CAS 1613152-39-8) is a semisynthetic analogue of the natural sesquiterpenoid 1-O-acetylbritannilactone (ABL), isolated from Inula britannica [1]. It belongs to the α-methylene-γ-lactone class of compounds and functions as an apoptosis inducer in human laryngeal carcinoma cells [2]. Initial characterization demonstrates its capacity to inhibit cell proliferation and trigger programmed cell death, marking it as a tool compound for exploring p53-dependent anticancer mechanisms .

Why ABL-L Cannot Be Substituted with Generic Sesquiterpenoid Lactones or Parent Compound ABL


Generic substitution with the parent natural product ABL or other sesquiterpenoid lactones is scientifically unsound due to the profound impact of the 6-O-lauroyl ester modification on ABL-L's potency. This structural change significantly enhances molecular lipophilicity, which in turn dramatically improves cellular uptake and cytotoxicity [1]. As a result, ABL-L demonstrates a 4- to 10-fold increase in growth suppression against solid tumor cell lines compared to ABL [2]. Furthermore, ABL-L's mechanism of action is specifically tied to the p53-dependent, caspase-mediated pathway, a feature not uniformly shared by other in-class compounds, which may act via alternative routes like NF-κB inhibition [3]. Using an unmodified or alternative analogue would therefore introduce a critical and quantifiable loss in experimental efficacy and mechanistic specificity, undermining the validity of research outcomes.

Quantitative Evidence for ABL-L's Enhanced Potency and p53-Dependent Mechanism vs. Parent Compound ABL


4-10 Fold Enhanced Antiproliferative Activity Against Solid Tumor Cell Lines vs. ABL

ABL-L, a semisynthetic analogue featuring a 6-O-lauroyl ester, exhibits significantly enhanced antiproliferative activity compared to its parent natural product, 1-O-acetylbritannilactone (ABL). In a panel of three solid tumor cell lines, ABL-L demonstrated a 4- to 10-fold improvement in growth suppression [1]. This increase in potency is attributed to the esterification at the 6-OH position, which enhances the molecule's lipophilicity and consequent cellular uptake [2].

Antiproliferative Activity Solid Tumor Cytotoxicity

Induction of G1-Phase Cell Cycle Arrest in HEp-2 Laryngocarcinoma Cells

Treatment of human laryngocarcinoma HEp-2 cells with ABL-L leads to a marked accumulation of cells in the G1 phase of the cell cycle, indicating a specific block in cell cycle progression [1]. This G1 arrest was associated with the inhibition of cell proliferation, a key hallmark of its anticancer mechanism. While many sesquiterpenoid lactones can induce apoptosis, the specific induction of a G1 arrest is a notable phenotypic characteristic of ABL-L's activity in this cellular context [2].

Cell Cycle Arrest G1 Phase Laryngocarcinoma

p53-Dependent, Caspase-Mediated Apoptosis Pathway Activation

ABL-L's pro-apoptotic effect is strictly dependent on the tumor suppressor protein p53 and is mediated through the activation of caspases [1]. This was confirmed through p53 knockdown experiments, which abrogated the apoptotic response, and by using the pan-caspase inhibitor Z-VAD-FMK, which blocked cell death [2]. In contrast, other analogues like ABL-N have been shown to induce apoptosis through p53-independent pathways involving JNK activation [3]. This delineates a clear and testable mechanistic divergence.

Apoptosis p53 Pathway Caspase Activation

Key Research Applications for ABL-L Based on Validated Evidence


Investigating p53-Dependent Apoptosis in Laryngeal and Other Solid Tumor Models

ABL-L is optimally deployed in studies focused on the p53 tumor suppressor pathway. Its established mechanism of action—inducing p53-dependent, caspase-mediated apoptosis—makes it a precise tool for evaluating p53 functionality in laryngeal (HEp-2) and other solid tumor cell lines. Researchers can use ABL-L to benchmark p53 pathway activation against genetic or pharmacological manipulation of the pathway [1].

Structure-Activity Relationship (SAR) Studies for Sesquiterpenoid Lactone Optimization

As a semisynthetic analogue with a defined chemical modification (6-O-lauroyl esterification), ABL-L serves as a critical benchmark in SAR campaigns. Its 4-10 fold increase in potency over the parent compound ABL provides a clear, quantitative metric for evaluating the impact of similar lipophilic modifications on the antiproliferative activity of other sesquiterpenoid lactone scaffolds [2].

Cell Cycle Analysis and G1 Arrest Phenotyping

The compound's ability to induce a clear G1-phase arrest in HEp-2 cells makes it a valuable positive control for flow cytometry-based cell cycle studies. ABL-L can be used to validate experimental setups designed to detect cytostatic effects and to compare the cell cycle profiles of novel compounds against a well-characterized G1-arresting agent [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABL-L

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.